molecular formula C16H12BrClN2O3 B4245672 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide

Cat. No.: B4245672
M. Wt: 395.63 g/mol
InChI Key: JITNMMJTGUMXHQ-UHFFFAOYSA-N
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Description

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6-position of the benzoxazole ring and a chlorophenyl group attached to the propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-bromo-4-chlorobenzoic acid, under acidic or basic conditions.

    Amidation: The final step involves the reaction of the brominated benzoxazole with 3-chlorophenylpropanoic acid or its derivatives to form the desired propanamide compound. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to a hydroxyl group.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to replace the halogens.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Hydroxylated derivatives of the benzoxazole ring.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-chlorophenyl)propanamide: Similar structure but with the chlorine atom at a different position on the phenyl ring.

Uniqueness

The presence of both bromine and chlorine atoms in 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide may confer unique chemical and biological properties, such as enhanced reactivity and specific interactions with biological targets, compared to its analogs.

Properties

IUPAC Name

3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O3/c17-10-4-5-13-14(8-10)23-16(22)20(13)7-6-15(21)19-12-3-1-2-11(18)9-12/h1-5,8-9H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITNMMJTGUMXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCN2C3=C(C=C(C=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide
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3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide
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3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide
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3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide
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3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide
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3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide

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